1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea
Description
1-[(Z)-(3-Methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea is a thiourea derivative characterized by a Z-configured imine group (─CH=N─) and a propenyl (allyl) substituent. The compound features a methoxy group at the 3-position and an isopropoxy group at the 4-position of the phenyl ring, which influence its electronic and steric properties.
Properties
IUPAC Name |
1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-8-16-15(21)18-17-10-12-6-7-13(20-11(2)3)14(9-12)19-4/h5-7,9-11H,1,8H2,2-4H3,(H2,16,18,21)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJULMMWZEDCLPA-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=NNC(=S)NCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=N\NC(=S)NCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxy and propan-2-yloxy substituted benzaldehyde derivatives. These intermediates are then reacted with appropriate amines and thiourea under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups. Common reagents include alkyl halides and sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Z)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-prop-2-enylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent positions, isomerism, or functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Isomerism : The Z-configuration in the target compound may confer greater stability compared to the E-isomer due to reduced steric clash between the propenyl group and the phenyl ring .
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns, critical for crystal packing and solubility, vary significantly among analogs:
- The target compound’s methoxy and isopropoxy groups may form weaker hydrogen bonds compared to derivatives with hydroxyl or amino groups, as seen in ’s discussion of graph-set analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
